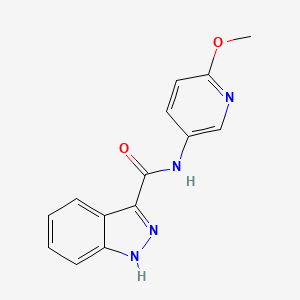methanone](/img/structure/B12164748.png)
[1-(6-Chloropyridazin-3-yl)piperidin-3-yl](2-phenylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the chloropyridazine ring, followed by the formation of the piperidine ring, and finally, the attachment of the phenylmorpholine moiety. Common reagents used in these steps include chlorinating agents, piperidine derivatives, and phenylmorpholine precursors. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
化学反应分析
Types of Reactions
1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学研究应用
Chemistry
In chemistry, 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins, enzymes, or nucleic acids, which can provide insights into its potential as a biochemical tool or therapeutic agent.
Medicine
In the medical field, 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone is explored for its potential pharmacological properties. Researchers may investigate its efficacy in treating various diseases or conditions, its mechanism of action, and its safety profile.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
作用机制
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can modulate their activity and influence cellular processes. The exact pathways involved depend on the specific context in which the compound is used, such as its therapeutic application or its role in a biochemical assay.
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorinated aromatic structure, used in various chemical applications.
4-Chloromethcathinone: A stimulant drug with a chlorinated aromatic ring, known for its psychoactive properties.
Uniqueness
What sets 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone apart from these similar compounds is its combination of a chloropyridazine ring, a piperidine ring, and a phenylmorpholine moiety
属性
分子式 |
C20H23ClN4O2 |
|---|---|
分子量 |
386.9 g/mol |
IUPAC 名称 |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C20H23ClN4O2/c21-18-8-9-19(23-22-18)24-10-4-7-16(13-24)20(26)25-11-12-27-17(14-25)15-5-2-1-3-6-15/h1-3,5-6,8-9,16-17H,4,7,10-14H2 |
InChI 键 |
HJPABEJFQAAARE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12164669.png)
![Tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12164675.png)
![3-(2-methoxyethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12164689.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12164699.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide](/img/structure/B12164705.png)

![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12164713.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12164719.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12164720.png)
![(4E)-5-(3-chlorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12164721.png)
![N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide](/img/structure/B12164725.png)


![(4E)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12164744.png)
